![molecular formula C14H12N2 B171671 2-[4-(Aminomethyl)phenyl]benzonitrile CAS No. 133690-92-3](/img/structure/B171671.png)
2-[4-(Aminomethyl)phenyl]benzonitrile
Overview
Description
2-[4-(Aminomethyl)phenyl]benzonitrile is a substituted benzonitrile derivative featuring a benzonitrile core (a benzene ring with a cyano group) linked to a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the para position. This structural motif combines the electron-withdrawing nitrile group with a primary amine, conferring unique reactivity and solubility profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[4-(Aminomethyl)phenyl]benzonitrile has been studied for its potential as a pharmaceutical agent due to its significant biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens, suggesting its utility in developing new antibiotics.
- Inhibition of Biological Pathways : It interacts with molecular targets through hydrogen bonding, influencing pathways related to cell signaling and metabolism. This interaction can be crucial for drug development aimed at specific diseases.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex organic molecules, including:
- Fluorescent-labeled Compounds : It can be used to synthesize fluorescent-labeled bisbenzamidine, which is valuable in biomedical studies for tracking cellular processes.
- Modification of Hydrogels : The compound can also be involved in synthesizing derivatives that modify alginate hydrogels, enhancing their properties for applications in cell engineering.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The results demonstrated significant activity against these pathogens, highlighting its potential as a therapeutic agent in treating gastrointestinal infections .
Case Study 2: Fluorescent Labeling
In another application, this compound was utilized to create a fluorescent-labeled derivative for studying protein interactions in live cells. This application showcased the compound's ability to serve as a tool in cellular imaging and tracking biological processes.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The uniqueness of 2-[4-(Aminomethyl)phenyl]benzonitrile becomes apparent when compared to other benzonitrile derivatives. Below is a detailed comparison based on structural features, reactivity, and biological activity:
Table 1: Key Structural and Functional Comparisons
Compound Name | Structural Features | Key Differentiators | Biological/Chemical Relevance |
---|---|---|---|
This compound | Benzonitrile + 4-(aminomethyl)phenyl | Primary amine for H-bonding; polar NH₂ | Potential enzyme inhibition or receptor modulation (hypothetical) |
4-Aminobenzonitrile | Benzonitrile + para-amino group | Direct NH₂ substitution (no methylene) | Lower solubility; used in intermediates |
3-(2-Aminoethyl)-benzonitrile hydrochloride | Benzonitrile + 2-aminoethyl side chain | Ethyl spacer; hydrochloride salt form | Enhanced stability and binding affinity in receptors |
4-[[(2-Methylpropyl)amino]methyl]benzonitrile | Branched alkylamino group | Lipophilic 2-methylpropyl substituent | Improved membrane permeability for CNS targets |
2-[4-(1H-Pyrazol-1-ylmethyl)phenyl]benzonitrile | Pyrazole ring instead of aminomethyl | Heterocyclic substituent | Anticancer/antimicrobial applications |
4-(Bromomethyl)benzonitrile | Bromomethyl substituent | Electrophilic bromine for SN2 reactions | Versatile synthetic intermediate |
Substituent Effects on Reactivity and Solubility
- Aminomethyl Group: The -CH₂NH₂ group in this compound enhances solubility in polar solvents compared to non-polar analogs like 4-[[(2-methylpropyl)amino]methyl]benzonitrile. The primary amine also enables conjugation with carbonyl groups or participation in Schiff base formation .
- Halogen vs. Amine: Bromomethyl-substituted analogs (e.g., 4-(Bromomethyl)benzonitrile) exhibit higher electrophilicity, making them reactive in alkylation reactions, whereas the aminomethyl group favors nucleophilic or coordination chemistry .
Biological Activity
2-[4-(Aminomethyl)phenyl]benzonitrile, a compound characterized by its unique biphenyl structure and functional groups, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHN, featuring both aminomethyl and nitrile groups attached to a biphenyl framework. This structural configuration contributes to its distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their functionality. Additionally, the compound may undergo metabolic transformations, resulting in the generation of active metabolites that exert biological effects.
Key Mechanisms
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, which can impact various metabolic pathways.
- Receptor Modulation : It interacts with specific receptors, potentially altering their signaling pathways and cellular responses.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have indicated that this compound may possess antiproliferative effects against various cancer cell lines. For instance, in vitro studies reported IC values ranging from 0.33 to 7.10 μM against human cervical (HeLa), ovarian (A2780), and breast cancer (MCF-7 and MDA-MB-231) cell lines .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Protein Binding : It has been noted for its ability to disrupt PD-1/PD-L1 binding through dimerization, which is significant in cancer immunotherapy .
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative properties of various derivatives, this compound was highlighted for its significant activity against multiple cancer cell lines. The study utilized a panel of assays to determine the IC values, demonstrating its potential as a therapeutic agent in oncology.
Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of DHFR by this compound. The results indicated that modifications to the structure could enhance binding affinity and selectivity towards the enzyme, suggesting avenues for drug design targeting metabolic pathways in cancer cells.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Aminomethyl)benzonitrile | Lacks biphenyl moiety | Moderate anticancer activity |
Benzylamine | Contains aminomethyl but no nitrile | Limited biological activity |
Biphenyl-2-carbonitrile | Contains biphenyl and nitrile | Anticancer properties observed |
The uniqueness of this compound lies in its combination of functional groups that confer specific reactivity patterns and biological activities not seen in its analogs.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[4-(Aminomethyl)phenyl]benzonitrile in laboratory settings?
- Methodological Answer :
- Use nitrile or chemical-resistant gloves (e.g., P95/P1 respirators for low exposure) and full-body protective clothing to prevent skin contact .
- Avoid environmental contamination by ensuring proper waste disposal and preventing drainage entry. Conduct risk assessments based on workplace-specific hazards, as acute toxicity and carcinogenicity data are unavailable for this compound .
- Note: Structural analogs like 4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6) are classified with >97% purity, requiring similar precautions .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards matching CAS 10406-25-4 (for 4-(Aminomethyl)benzonitrile, a structural analog) .
- Cross-validate with nuclear magnetic resonance (NMR) spectroscopy: Compare and NMR peaks to published data for benzonitrile derivatives (e.g., 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile: δ 7.70–6.80 ppm for aromatic protons) .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- Hydrosilylation : Use Fe-based catalysts (e.g., BuN[Fe(CO)(NO)]) for regioselective synthesis, as demonstrated for 4-(Hydroxymethyl)benzonitrile .
- Multi-step synthesis : Start with 4-(Aminomethyl)benzyl alcohol and introduce the nitrile group via nucleophilic substitution or oxidation, leveraging protocols for analogs like 3-(Aminomethyl)benzonitrile .
- Table : Key intermediates and yields for related compounds:
Intermediate | Catalyst/Reagent | Yield | Reference |
---|---|---|---|
4-(Hydroxymethyl)benzonitrile | Fe complex | 75–85% | |
4-Chlorophenoxybenzonitrile | AldrichCPR | 71% |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement. For example, monoclinic crystal systems (space group ) with unit cell parameters were resolved for analogs like 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile .
- Address data contradictions by comparing experimental results (e.g., X-ray diffraction) with computational models (DFT or molecular docking) .
Q. What strategies optimize the compound’s application in electroluminescent materials?
- Methodological Answer :
- Modify the benzonitrile core with electron-withdrawing groups (e.g., cyano) and aromatic substituents (e.g., phenanthroimidazole) to enhance charge transport. For example, tBuPCAPICN achieved a 13% external quantum efficiency in OLEDs via tert-butyl carbazole and anthracene integration .
- Table : Key parameters for electroluminescent analogs:
Compound | λ (nm) | EQE | Application | Reference |
---|---|---|---|---|
tBuPCAPICN | 460 (blue) | 13% | OLEDs | |
2,7-mPPICNC3 | 420–450 (near-UV) | 8.2% | Non-doped OLEDs |
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., aromatase for letrozole analogs). For instance, 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile showed cytotoxic activity via triazole interactions in docking studies .
- Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines) .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between synthetic yields and computational predictions for this compound?
- Methodological Answer :
- Re-evaluate reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE). For example, hydrosilylation yields varied from 75–85% depending on Fe catalyst loading .
- Cross-check computational models (e.g., DFT Gibbs free energy) with experimental NMR and IR data (e.g., nitrile peaks at 2237 cm) .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGAANMQNVMQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362681 | |
Record name | 2-[4-(aminomethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133690-92-3 | |
Record name | 2-[4-(aminomethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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